molecular formula C26H24N6O2S2 B3921045 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3921045
M. Wt: 516.6 g/mol
InChI Key: SXGXBAPZZKZZGK-QNGOZBTKSA-N
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Description

This compound is a heterocyclic organic molecule with a complex polycyclic framework. Its structure integrates a pyrido[1,2-a]pyrimidin-4-one core substituted at the 3-position with a (Z)-configured thiazolidinone moiety and at the 2-position with a 3-(1H-imidazol-1-yl)propylamino group. Key features include:

  • Imidazole-propylamino side chain: The imidazole group enhances polarity and may facilitate interactions with biological targets (e.g., enzymes, receptors) via π-π stacking or hydrogen bonding .
  • Methyl substitution at the 9-position: This hydrophobic group likely influences solubility and steric interactions in binding pockets.

Crystallographic studies using programs like SHELXL (commonly employed for small-molecule refinement) would resolve its 3D conformation, particularly the Z-configuration of the thiazolidinone methylidene group .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S2/c1-18-7-5-13-31-23(18)29-22(28-10-6-12-30-14-11-27-17-30)20(24(31)33)15-21-25(34)32(26(35)36-21)16-19-8-3-2-4-9-19/h2-5,7-9,11,13-15,17,28H,6,10,12,16H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXBAPZZKZZGK-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of approximately 478.596 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Structural Information

PropertyValue
Molecular FormulaC24H22N4O3S
Molecular Weight478.596 g/mol
CAS Number378766-23-5

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to our target molecule can inhibit the proliferation of various cancer cell lines. A review by Da Silva et al. highlighted that thiazolidinones demonstrated potent antitumor effects against glioblastoma multiform cells, suggesting that our compound may share similar properties due to its structural components .

Case Study: Cytotoxic Effects

A specific study evaluated the cytotoxicity of thiazolidinone derivatives, demonstrating that certain structural modifications enhanced their effectiveness against cancer cells. The presence of electron-donating groups was crucial for increasing activity, indicating that our compound's benzyl and imidazolyl groups might contribute positively to its antitumor properties .

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial effects. Recent findings suggest that compounds with a thiazolidine scaffold can effectively inhibit bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Other Pharmacological Activities

  • Anticonvulsant Activity : Some thiazolidine derivatives have shown promise as anticonvulsants. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance anticonvulsant properties .
  • Anti-inflammatory Effects : Thiazolidinones have been noted for their anti-inflammatory activities, potentially making them candidates for treating inflammatory diseases .
  • Antidiabetic Properties : Certain derivatives have exhibited hypoglycemic effects, suggesting a role in diabetes management through insulin sensitization mechanisms .

The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many thiazolidines act as enzyme inhibitors, which can disrupt critical metabolic pathways in cancer cells or bacteria.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in tumor cells, contributing to their anticancer effects.

Scientific Research Applications

Structural Characteristics

Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to thiazolidinones have been investigated for their efficacy against various bacterial strains. Preliminary studies indicate that modifications to the thiazolidinone structure can enhance antibacterial properties.
  • Anticancer Potential : The pyrido[1,2-a]pyrimidine framework is often explored for antitumor activity. Research has shown that derivatives of this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazolidinone derivatives showed that specific modifications to the benzyl group significantly increased antimicrobial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for certain derivatives, suggesting strong potential for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted a series of pyrido[1,2-a]pyrimidine derivatives that exhibited potent anticancer activity against human breast cancer cells (MCF-7). The lead compound from this series showed an IC50 value of 10 µM, indicating significant cytotoxicity.

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of thiazolidinone derivatives found that one compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Chemical Reactions Analysis

Oxidation

Thiazolidinone derivatives are known to undergo oxidation, particularly at sulfur centers. For this compound, oxidation may target the 2-thioxo group (S=C-N moiety), potentially forming sulfoxides or sulfones. Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions could facilitate this transformation.

Reaction Type Target Site Reagents
OxidationS=C-N (thiazolidinone)H₂O₂, KMnO₄ (acidic conditions)

Reduction

The pyrido[1,2-a]pyrimidin-4-one core may undergo reduction at carbonyl groups (e.g., C=O to C-OH or C-H). Reduction agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could yield alcohol derivatives.

Reaction Type Target Site Reagents
ReductionPyrido-pyrimidinone C=OLiAlH₄, NaBH₄

Substitution

The 3-(1H-imidazol-1-yl)propylamino group may participate in nucleophilic substitution or alkylation reactions. For example, the amine group could react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.

Reaction Type Target Site Reagents
SubstitutionAmino groupAlkyl halides (e.g., R-X)

Common Reagents and Conditions

Reagent Role Typical Conditions
Hydrogen peroxide (H₂O₂)Oxidizing agentAcidic medium (e.g., HCl)
Lithium aluminum hydride (LiAlH₄)Reducing agentAnhydrous ether or THF
Alkyl halides (e.g., R-X)Electrophiles for substitutionOrganic solvents (DMF, DCM)

Major Products

Reaction Product Type Key Features
Oxidation of thiazolidinoneSulfoxides/sulfonesIncreased oxidation state at sulfur
Reduction of pyrido-pyrimidinoneAlcohols or aminesHydroxyl or amine groups formed
Substitution at amineAlkylated amines or quaternary saltsStructural modification at side chain

Structural Considerations

The compound’s stereogenic centers (e.g., Z-configuration in the thiazolidinylidene group) and heteroaromatic rings (pyrido-pyrimidinone) may influence reaction regioselectivity and stereochemical outcomes. For example, steric hindrance around the imidazolylpropylamino group could slow substitution reactions.

Comparison with Analogous Compounds

Compound Key Differences Reactivity Implications
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethylamino-4H-pyrido[1,2-a]pyrimidin-4-one (PubChem CID: 1414699) Ethylamino vs. imidazolylpropylamino groupReduced steric hindrance at amine site
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-oneHydroxypropyl vs. imidazolylpropyl groupPotential for hydrogen bonding at hydroxyl

Comparison with Similar Compounds

Key Observations:

  • Side Chain Variations : The imidazole-propyl group’s basicity contrasts with morpholine’s neutral oxygen, influencing pH-dependent solubility and target engagement .

Physicochemical Properties

  • LogP : Estimated to be ~2.5–3.0 (moderate lipophilicity), balancing membrane permeability and solubility.
  • Hydrogen-Bonding Capacity: The thioxo and imidazole groups provide multiple hydrogen-bond donors/acceptors, critical for target recognition .

Q & A

Advanced Research Question

  • Geometric Isomerism : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and adjacent amine. Polar aprotic solvents (e.g., DMF) favor this configuration .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves stereochemistry in ambiguous cases .
  • Chromatographic Separation : Reverse-phase HPLC isolates (Z)-isomers from (E)-counterparts .

What methods are used to evaluate biological activity, and how are discrepancies in data resolved?

Advanced Research Question

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .
  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., for PI3K p110β or elastase) quantify IC50 values. Discrepancies arise from enzyme source variability (e.g., human vs. murine elastase) .
  • Data Normalization : Activity is reported relative to internal controls (e.g., % inhibition vs. baseline) to minimize batch-to-batch variability .

How can solubility issues in bioassays be resolved?

Advanced Research Question

  • Solubilization Agents : Use DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for aqueous dispersion .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility without compromising activity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

How can structural analogs be designed to modulate biological activity?

Advanced Research Question

  • Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects on thiazolidinone reactivity .
  • Scaffold Hopping : Replace pyrido[1,2-a]pyrimidin-4-one with pyridothiadiazine or imidazopyrimidine cores to explore new SAR trends .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., morpholine for PI3K targeting) to enhance selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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